molecular formula C22H16ClN3O6S B266588 7-Chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266588
M. Wt: 485.9 g/mol
InChI Key: BEOUPYBBJPKGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as THIQ and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of THIQ is not fully understood. However, studies have shown that THIQ inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. THIQ has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
THIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells. THIQ has also been shown to inhibit the migration and invasion of cancer cells. In addition, THIQ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. THIQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using THIQ in lab experiments is its potential therapeutic applications in various diseases. THIQ is also relatively easy to synthesize and purify. However, one of the limitations of using THIQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, THIQ has not been extensively studied for its potential side effects and toxicity.

Future Directions

There are several future directions for research on THIQ. One direction is to study the potential side effects and toxicity of THIQ in vivo. Another direction is to investigate the potential therapeutic applications of THIQ in other diseases, such as autoimmune disorders and infectious diseases. In addition, future research could focus on developing more efficient methods for synthesizing and administering THIQ.

Synthesis Methods

The synthesis of THIQ involves the reaction of 3,4,5-trimethoxybenzaldehyde, 2-amino-1,3,4-thiadiazole, and 7-chloro-4-hydroxychromen-2-one in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature, and the product is obtained as a yellow solid. The purity of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

THIQ has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that THIQ has antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. THIQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, THIQ has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

7-Chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O6S

Molecular Weight

485.9 g/mol

IUPAC Name

7-chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O6S/c1-29-14-6-10(7-15(30-2)19(14)31-3)17-16-18(27)12-8-11(23)4-5-13(12)32-20(16)21(28)26(17)22-25-24-9-33-22/h4-9,17H,1-3H3

InChI Key

BEOUPYBBJPKGED-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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